molecular formula C21H32N2O3 B11042684 N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide

N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide

Cat. No.: B11042684
M. Wt: 360.5 g/mol
InChI Key: WATBNCWKBIZLNW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a methylcyclohexylcarbonyl group, and a leucinamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide typically involves the reaction of 4-methoxyphenylamine with 4-methylcyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then coupled with leucine or its derivative under appropriate conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained between 0°C and room temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as sodium methoxide or sodium hydride in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells, contributing to its potential anticancer effects.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)acetamide: Similar in structure but lacks the leucinamide and cyclohexylcarbonyl groups, resulting in different chemical properties and biological activities.

    N-(4-methoxyphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of the leucinamide moiety, leading to different reactivity and applications.

    N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: Used in different applications such as hole-transporting materials in perovskite solar cells.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

IUPAC Name

N-[1-(4-methoxyanilino)-4-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C21H32N2O3/c1-14(2)13-19(23-20(24)16-7-5-15(3)6-8-16)21(25)22-17-9-11-18(26-4)12-10-17/h9-12,14-16,19H,5-8,13H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

WATBNCWKBIZLNW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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